Bromomethylenebis(phosphonic acid) CAS number 10596-21-1
Bromomethylenebis(phosphonic acid) CAS number 10596-21-1
An In-Depth Technical Guide to Bromomethylenebis(phosphonic acid)
Foreword
This document provides a comprehensive technical overview of Bromomethylenebis(phosphonic acid), a molecule of significant interest in medicinal chemistry and materials science. As a bisphosphonate analog, its biological activity, particularly in the context of bone metabolism, positions it as a valuable compound for research and development. This guide moves beyond a simple recitation of facts, offering a synthesized narrative that explains the causality behind its chemical properties, biological function, and the methodologies used for its study. We will delve into its synthesis, analytical characterization, mechanism of action, and therapeutic potential, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
Bromomethylenebis(phosphonic acid), also known as bromomethylenediphosphonic acid, is an organophosphorus compound characterized by a central carbon atom bonded to a bromine atom and two phosphonic acid groups[1]. This unique structure confers properties that make it a potent biological agent and a versatile chemical building block.
The phosphonic acid moieties are strong metal chelators and are structurally analogous to the pyrophosphate group, a key feature for its biological activity[1][2]. The presence of the bromomethyl group introduces a reactive site suitable for further chemical modification[1].
Table 1: Physicochemical Properties of Bromomethylenebis(phosphonic acid)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10596-21-1 | [1][3][4][5] |
| Molecular Formula | CH₅BrO₆P₂ | [1][3][5] |
| Molecular Weight | 254.90 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid or off-white solid | [1] |
| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic Acid | [1][4] |
| Topological Polar Surface Area | 115 Ų | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere |[3] |
Synthesis and Analytical Characterization
The synthesis of phosphonic acids is a well-established field, with several robust methods available. For bisphosphonates like Bromomethylenebis(phosphonic acid), a common strategy involves the Michaelis-Arbuzov reaction followed by hydrolysis.
General Synthesis Strategy
The synthesis typically begins with a reaction between a trialkyl phosphite and a suitable brominated precursor. The resulting phosphonate ester is then dealkylated to yield the final phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis, is a highly effective and common method for this final hydrolysis step due to its mild conditions and high yield[2][6].
The causality for this two-step approach is rooted in control and purity. The phosphonate ester intermediate is generally less polar and easier to purify via standard chromatographic techniques than the final, highly polar phosphonic acid. The subsequent hydrolysis under mild conditions preserves other sensitive functional groups and ensures a clean conversion to the desired product.
Caption: General workflow for synthesis and purification.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of the final compound is a critical, self-validating step in any synthesis. An orthogonal approach using multiple analytical techniques is required.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.
-
¹H NMR: Confirms the presence of the proton on the central carbon.
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³¹P NMR: Provides a characteristic chemical shift for the phosphonic acid groups, confirming their presence and chemical environment. This is a key technique for any organophosphorus compound[7].
-
¹³C NMR: Confirms the carbon skeleton[7].
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, providing strong evidence of the correct product formation[7].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing purity. Due to the polar nature of the phosphonic acid groups, specialized methods are often required.
-
Reversed-Phase Ion-Pairing (RP-IP): An ion-pairing reagent is added to the mobile phase to increase the retention of the highly polar analyte on a non-polar (e.g., C18) stationary phase[8]. This allows for effective separation and quantification of impurities.
-
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| ³¹P NMR | Structural confirmation of phosphorus environment | Highly specific for phosphonic acids, provides clear signal | Does not provide information on overall molecule structure |
| HRMS | Molecular weight and elemental composition confirmation | High accuracy and sensitivity | Provides limited structural information, can be destructive |
| RP-IP HPLC | Purity assessment and quantification | Robust, high resolution for polar compounds | Requires method development, ion-pairing reagent can complicate MS detection |
Mechanism of Action: Inhibition of the Mevalonate Pathway
The primary therapeutic relevance of Bromomethylenebis(phosphonic acid) and other bisphosphonates stems from their potent inhibition of bone resorption[9]. This biological effect is achieved by targeting a key enzyme in the mevalonate pathway: Farnesyl Pyrophosphate Synthase (FPPS) [10].
The Mevalonate Pathway and FPPS
The mevalonate pathway is a critical metabolic route responsible for producing isoprenoids, which are vital for numerous cellular processes, including the post-translational modification of small GTPase signaling proteins (e.g., Ras, Rho, Rac)[10]. FPPS catalyzes the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP)[10].
Inhibition of FPPS by Bisphosphonates
Bisphosphonates, including Bromomethylenebis(phosphonic acid), are non-hydrolyzable analogs of pyrophosphate. They bind to the GPP binding site of FPPS[10]. This binding is stabilized by the coordination of the phosphonate groups with magnesium ions within the enzyme's active site, mimicking the natural substrate[10].
The inhibition of FPPS disrupts the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP). This disruption has profound consequences for osteoclasts, the cells responsible for bone resorption:
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Impaired Protein Prenylation: Without FPP and GGPP, small GTPases cannot be prenylated.
-
Disrupted Osteoclast Function: Prenylation is essential for the proper subcellular localization and function of these GTPases, which control the cytoskeletal arrangement, cell movement, and survival of osteoclasts[10].
-
Induction of Apoptosis: The loss of function of these key signaling proteins ultimately leads to osteoclast apoptosis, thereby reducing bone resorption[10].
Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.
Applications and Therapeutic Potential
The ability of Bromomethylenebis(phosphonic acid) to inhibit osteoclast function makes it a compound of interest for diseases characterized by excessive bone loss.
-
Osteoporosis and Bone Disorders: As a bisphosphonate, its primary therapeutic potential lies in the treatment of osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy[9][11]. By inhibiting bone resorption, it helps to preserve bone mass and reduce fracture risk.
-
Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making FPPS an attractive target for anticancer therapies[12]. Inhibition of FPPS can deprive cancer cells of essential isoprenoids, hindering their growth and survival[12].
-
Chemical Probe and Building Block: The defined mechanism of action makes this compound a useful chemical probe for studying the mevalonate pathway. The presence of a reactive bromine atom also allows it to be used as a starting material for the synthesis of more complex, second-generation bisphosphonate inhibitors or other targeted therapeutic agents[1][4].
Experimental Protocol: FPPS Inhibition Assay
To quantitatively assess the inhibitory potency of Bromomethylenebis(phosphonic acid) against FPPS, a continuous, enzyme-coupled spectrophotometric assay can be employed. This protocol is a self-validating system as it includes controls to ensure the observed signal is directly proportional to FPPS activity.
Objective: To determine the IC₅₀ value of Bromomethylenebis(phosphonic acid) for human Farnesyl Pyrophosphate Synthase (FPPS).
Principle: The release of inorganic pyrophosphate (PPi) during the FPPS-catalyzed reaction is coupled to the purine nucleoside phosphorylase (PNP)-catalyzed conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This conversion results in a spectrophotometric shift in absorbance at 360 nm.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Bromomethylenebis(phosphonic acid) (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Enzyme Coupling Mix: Inorganic pyrophosphatase, Purine nucleoside phosphorylase (PNP), MESG substrate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Bromomethylenebis(phosphonic acid) in Assay Buffer, ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
50 µL Assay Buffer
-
10 µL of inhibitor dilution (or buffer for control)
-
20 µL of Enzyme Coupling Mix
-
10 µL of FPPS enzyme (e.g., final concentration of 10 nM)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-mixed substrate solution containing GPP and IPP (e.g., final concentrations of 5 µM each).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 360 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Safety and Handling
Bromomethylenebis(phosphonic acid) should be handled with care in a laboratory setting.
-
Hazards: As a reactive organobromine compound and an acid, it may be corrosive and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory[1].
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably at low temperatures (-20°C) to maintain stability[3].
Conclusion
Bromomethylenebis(phosphonic acid) (CAS 10596-21-1) is more than a catalog chemical; it is a potent inhibitor of Farnesyl Pyrophosphate Synthase with significant therapeutic potential, particularly in the treatment of bone resorption disorders. Its mechanism is well-elucidated, providing a solid foundation for its use in drug discovery and as a tool for biochemical research. Understanding its synthesis, analytical profile, and biological activity allows researchers to confidently employ this molecule in their investigations, paving the way for the development of new therapies targeting the mevalonate pathway.
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